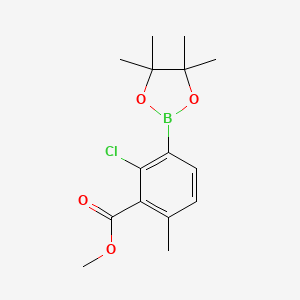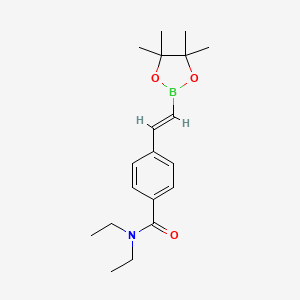
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylbenzamide precursor.
Borylation Reaction: The vinylbenzamide is then subjected to a borylation reaction using a boronic ester reagent such as bis(pinacolato)diboron.
Catalysts and Conditions: The reaction is often catalyzed by palladium or nickel complexes under mild conditions, typically in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
化学反应分析
Types of Reactions
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of a base such as sodium hydroxide or potassium phosphate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
科学研究应用
Chemistry
This compound is widely used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine
The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry
In the industrial sector, boronic acid derivatives are used in the development of advanced materials, such as polymers and sensors.
作用机制
The mechanism of action of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester used in organic synthesis.
4-Bromophenylboronic Acid: A halogenated boronic acid derivative with unique reactivity.
Uniqueness
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide stands out due to its specific structure, which combines the properties of a boronic ester with a vinylbenzamide moiety. This unique combination enhances its reactivity and versatility in various chemical reactions.
属性
分子式 |
C19H28BNO3 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
N,N-diethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+ |
InChI 键 |
GSIBFBPPBSIUDE-BUHFOSPRSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)N(CC)CC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
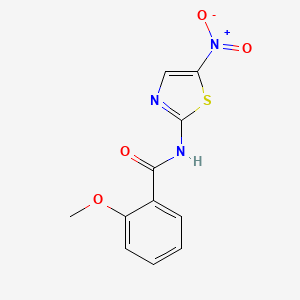

![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
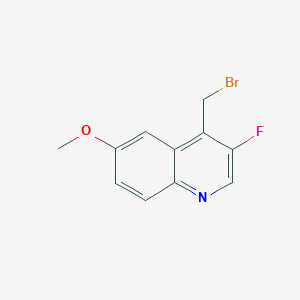
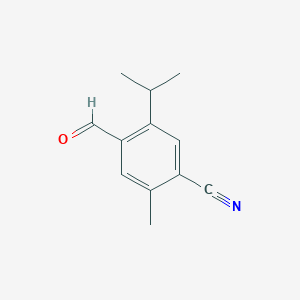
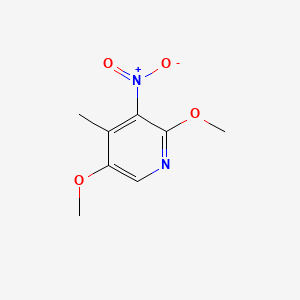
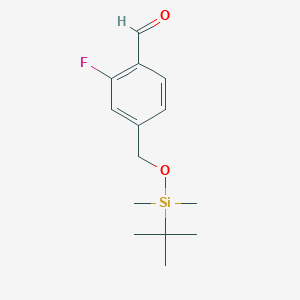
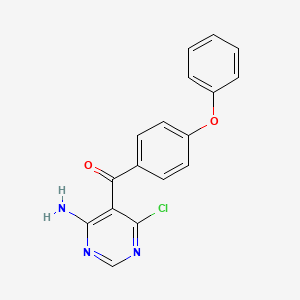
![1-(Phenylmethyl)-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923785.png)
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
